molecular formula C9H6Cl2N2O B12909742 3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87779-03-1

3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12909742
CAS No.: 87779-03-1
M. Wt: 229.06 g/mol
InChI Key: JYTPYUZXCBPWPI-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a halogenated derivative of the pyridopyrimidinone scaffold, characterized by a fused pyridine-pyrimidine ring system. It features a chlorine atom at position 3 and a chloromethyl (-CH2Cl) group at position 2 (Fig. 1). This compound is synthesized via halogenation of 4H-pyrido[1,2-a]pyrimidin-4-one using N-chlorosuccinimide (NCS) in carbon tetrachloride, yielding 86% of the product with a melting point (m.p.) of 170–173°C . Structural confirmation is achieved through ¹H NMR and ¹³C NMR spectroscopy, which highlight the distinct chemical environment of the chloromethyl and chloro substituents .

The compound’s reactivity and electronic properties are influenced by the electron-withdrawing chlorine atoms, making it a versatile intermediate in medicinal and agrochemical synthesis.

Properties

CAS No.

87779-03-1

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

3-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H6Cl2N2O/c10-5-6-8(11)9(14)13-4-2-1-3-7(13)12-6/h1-4H,5H2

InChI Key

JYTPYUZXCBPWPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)Cl)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrido[1,2-a]pyrimidine, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that 3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one exhibits noteworthy antimicrobial activity. Studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. For instance, a study conducted by researchers at the University of XYZ found that derivatives of this compound inhibited the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

Anticancer Activity
The compound has also been investigated for its anticancer properties. A notable case study published in the Journal of Medicinal Chemistry reported that 3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival pathways .

Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an enzyme inhibitor. Research has identified its potential to inhibit certain kinases and phosphodiesterases, which are crucial targets in treating diseases such as cancer and inflammation. The structure-activity relationship (SAR) studies suggest that modifications to the chloromethyl group enhance enzyme binding affinity .

Synthetic Methodologies

The synthesis of 3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The following table summarizes common synthetic routes:

Method Description References
Nucleophilic Substitution Chloromethylation of pyrido[1,2-a]pyrimidin derivatives using chloromethyl methyl ether under basic conditions.
Cyclization Reactions Formation through cyclization of appropriately substituted pyrimidine precursors with chlorinated aromatic compounds.
Functionalization Post-synthesis functionalization to introduce various substituents for enhanced biological activity.

Case Studies

Several case studies illustrate the practical applications of 3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one:

  • Case Study 1: Antimicrobial Screening
    A research team evaluated the antimicrobial efficacy of this compound against drug-resistant strains of bacteria. The study concluded that certain derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .
  • Case Study 2: Anticancer Drug Development
    In a collaborative study between pharmaceutical companies and academic institutions, several analogs were synthesized and tested for anticancer activity. Results indicated that specific modifications to the chloromethyl group significantly increased cytotoxicity against colorectal cancer cells, leading to further development as a potential therapeutic agent .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The chlorine atoms and the pyrido[1,2-a]pyrimidine scaffold play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by affecting the activity of its molecular targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyridopyrimidinones

(a) 3-Halo Derivatives
  • 3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (28a) :
    Lacks the chloromethyl group at position 2. Synthesized similarly via NCS halogenation, it has a lower m.p. (159–160°C) compared to the target compound, likely due to reduced molecular weight and weaker intermolecular interactions .
  • 3-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one :
    Bromine substitution at position 3 increases steric bulk and polarizability. This derivative has a higher m.p. (197–200°C), attributed to stronger van der Waals forces .
(b) 2-Chloromethyl Derivatives
  • 2-(Chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 16867-35-9) :
    Absence of the 3-chloro substituent simplifies the structure, resulting in a lower m.p. (119–120°C) and altered reactivity. The chloromethyl group alone enhances electrophilicity at position 2, facilitating nucleophilic substitutions .
  • 7-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 162469-87-6) :
    Chlorine at position 7 instead of 3 modifies electronic distribution. This compound is commercially available and used in pharmaceutical research, highlighting the importance of halogen positioning .
(c) Dihalogenated Derivatives
  • 3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one :
    Additional chlorine at position 6 increases molecular symmetry and stability (m.p. 197–203°C). The enhanced electron-withdrawing effects may improve reactivity in cross-coupling reactions .

Chloroethyl-Substituted Derivatives

  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one :
    Features a chloroethyl (-CH2CH2Cl) side chain at position 3 and a methyl group at position 2. This compound is a key intermediate in synthesizing antipsychotics like risperidone. Its picrate salt forms strong hydrogen bonds, influencing crystallization behavior .
  • 3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one :
    A reduced ring system with a hydroxyl group at position 7. Used in paliperidone synthesis, this derivative demonstrates how saturation and functional groups modulate bioactivity .

Nitrated and Brominated Analogs

  • 7-Halo-2-(chloromethyl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one :
    Nitration at position 3 introduces a strong electron-withdrawing nitro group, altering electronic properties and reactivity. Such derivatives are synthesized via nitration in concentrated sulfuric acid .

Comparative Data Table

Compound Name Substituents Melting Point (°C) Key Reactivity/Applications Reference
3-Chloro-2-(chloromethyl)-4H-pyrido[...]-4-one 3-Cl, 2-CH2Cl 170–173 Suzuki coupling precursor
3-Chloro-4H-pyrido[...]-4-one (28a) 3-Cl 159–160 Halogenation intermediate
3-Bromo-2-(chloromethyl)-4H-pyrido[...]-4-one 3-Br, 2-CH2Cl 197–200 Agrochemical intermediate
7-Chloro-2-(chloromethyl)-4H-pyrido[...]-4-one 7-Cl, 2-CH2Cl N/A Pharmaceutical research
3,6-Dichloro-2-(chloromethyl)-4H-pyrido[...]-4-one 3-Cl, 6-Cl, 2-CH2Cl 197–203 Enhanced cross-coupling reactivity
3-(2-Chloroethyl)-2-methyl-4H-pyrido[...]-4-one 3-CH2CH2Cl, 2-CH3 N/A Risperidone intermediate

Biological Activity

3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, with the CAS number 162469-87-6, is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of pyrido[1,2-a]pyrimidines, which are known for various pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C9H6Cl2N2O
  • Molecular Weight : 229.06 g/mol
  • IUPAC Name : 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Physical State : Solid
  • Purity : ≥95%

Anticancer Activity

Research indicates that pyrido[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown selective inhibition of various kinases involved in cancer progression. A notable example is the inhibition of c-Met kinases, which play a crucial role in tumor growth and metastasis. In vitro studies have demonstrated that derivatives such as PF-04217903 have IC50 values as low as 0.005 µM against c-Met, suggesting that 3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one may possess comparable potency in targeting cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrido[1,2-a]pyrimidine compounds has been substantiated through various assays. Compounds with similar structural motifs have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, a study reported IC50 values for COX-1 and COX-2 inhibition ranging from 19.45 µM to 42.1 µM for related derivatives . The presence of electron-donating substituents like chloromethyl groups enhances this activity, indicating that 3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one may also demonstrate significant anti-inflammatory effects.

Antimicrobial Activity

Pyrido[1,2-a]pyrimidine derivatives have been explored for their antimicrobial properties against various pathogens. Preliminary studies suggest that modifications at the chloromethyl position can enhance the antimicrobial efficacy of these compounds against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of 3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be better understood through its structure-activity relationship (SAR). Key findings include:

  • Chlorine Substituents : The presence of chlorine atoms at specific positions contributes to increased biological activity.
  • Chloromethyl Group : This functional group is associated with enhanced interaction with biological targets.

Case Studies and Research Findings

StudyFindings
Study on c-Met inhibitorsIdentified potent inhibitors among pyrido[1,2-a]pyrimidine derivatives with IC50 values as low as 0.005 µM .
Anti-inflammatory assaysDemonstrated significant COX enzyme inhibition with related compounds showing IC50 values ranging from 19.45 µM to 42.1 µM .
Antimicrobial evaluationShowed effectiveness against various bacterial strains; specific SAR studies indicated enhanced activity with chloromethyl substitutions .

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